Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone
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Description
Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
- The synthesis of compounds incorporating the morpholine moiety, such as "12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one," highlights the utility of morpholine derivatives in synthesizing complex organic molecules from natural products. This particular compound was synthesized via amidation of acid chloride derivatives, demonstrating the morpholine ring's adaptability in organic synthesis and material science (Bakare, John, Butcher, & Zalkow, 2005).
- Another example is the "Stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines," which involves a base-catalyzed cascade reaction starting from chiral epoxides. This method showcases the synthetic versatility of morpholine derivatives in generating protected morpholines for further chemical transformations (Marlin, 2017).
Medicinal Chemistry and Bioorganic Studies
- In the realm of medicinal chemistry, morpholine derivatives have been explored for their potential in imaging and therapy. For example, "[11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease" demonstrates the application of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases. The synthesis of this compound and its precursor illustrates the role of morpholine in the design of radiolabeled compounds for PET imaging (Wang, Gao, Xu, & Zheng, 2017).
- The study on "Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity" involves morpholine-based compounds synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one. These compounds were evaluated for their antimicrobial properties, demonstrating the application of morpholine derivatives in developing new antibacterial agents. The molecular docking analysis further supports their potential mechanism of action against bacterial targets (Khumar, Ezhilarasi, & Prabha, 2018).
Properties
IUPAC Name |
[5-[(3-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-13-3-2-4-14(11-13)21-12-15-5-6-16(22-15)17(19)18-7-9-20-10-8-18/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRJHUAHVLVSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726788 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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